1-Methoxycyclopentene

説明

Classification as a Cyclic Enol Ether Subclass

1-Methoxycyclopentene is classified as a cyclic enol ether. The term "enol ether" describes the structure where an ether's oxygen atom is directly bonded to an alkene's carbon atom. In this case, the double bond is part of a five-membered cyclopentene (B43876) ring, making it a cyclic variant. This classification is significant as the cyclic nature of the molecule can influence its reactivity and stereochemical outcomes in reactions compared to acyclic enol ethers. The structure combines the functionalities of an alkene and an ether, leading to a unique reactivity profile.

Electronic Structure and Reactive Character

The chemical behavior of this compound is a direct consequence of its electronic structure. The presence of the methoxy (B1213986) group (-OCH₃) adjacent to the carbon-carbon double bond governs its reactivity.

Alkenes, in general, are considered electron-rich due to the presence of the π bond, which is a region of high electron density. msu.eduiitk.ac.in This makes them more reactive than their alkane counterparts. iitk.ac.inlibretexts.org In enol ethers like this compound, this electron-rich character is significantly enhanced. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π system of the double bond through resonance. This donation of electron density further increases the nucleophilicity of the double bond, making this compound particularly susceptible to attack by electrophiles. escholarship.orgcore.ac.uk

An oxonium ion is a chemical species containing an oxygen atom with three bonds and a positive formal charge. wikipedia.org The formation of intermediates with oxonium ion character is a key feature of enol ether reactivity. When an electrophile attacks the β-carbon of the enol ether double bond, the resulting carbocation is stabilized by resonance with the adjacent oxygen atom. This resonance contributor features a C=O double bond and a positive charge on the oxygen, giving it significant oxonium ion character. This delocalization stabilizes the intermediate, facilitating reactions that might be less favorable for simple alkenes. Protonation or alkylation of the ether oxygen can also lead to the formation of oxonium ions. wikipedia.org

Distinctive Reactivity Profile Compared to Simple Alkenes

While both simple alkenes and this compound undergo electrophilic addition reactions, the latter exhibits a distinctive reactivity profile due to the influence of the methoxy group. msu.edulibretexts.org Simple alkenes, like cyclopentene, are nucleophilic and react with electrophiles to form carbocation intermediates. libretexts.orglumenlearning.com The stability of these intermediates is dictated by the substitution pattern of the double bond. msu.edu

In contrast, the reactivity of this compound is dominated by the electron-donating methoxy group. This group not only activates the double bond towards electrophilic attack but also directs the regiochemical outcome of the reaction. Electrophiles preferentially add to the β-carbon (the carbon not bearing the methoxy group), leading to the formation of a highly stabilized carbocation with oxonium character at the α-carbon.

A hallmark of enol ether reactivity, not observed with simple alkenes, is their hydrolysis to carbonyl compounds. For instance, this compound can be hydrolyzed under acidic conditions to form cyclopentanone (B42830). The heat of this hydrolysis reaction has been determined to be -21.22 ± 0.69 kJ/mol in the liquid phase. nist.gov This reaction proceeds via protonation of the double bond and subsequent attack by water, highlighting the unique reactivity imparted by the enol ether functionality.

| Feature | This compound (Enol Ether) | Cyclopentene (Simple Alkene) |

|---|---|---|

| Nucleophilicity | High (enhanced by electron-donating -OCH₃ group) | Moderate |

| Key Reaction Type | Electrophilic addition, Hydrolysis to ketone | Electrophilic addition |

| Intermediate in Electrophilic Addition | Resonance-stabilized cation with oxonium character | Secondary carbocation |

| Reaction with H₂O/H⁺ | Hydrolyzes to form cyclopentanone nist.gov | Hydrates to form cyclopentanol |

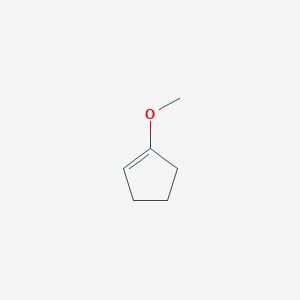

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIATJNLLNNGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147944 | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-59-9 | |

| Record name | 1-Methoxycyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxycyclopentene

Established Synthetic Pathways to 1-Methoxycyclopentene

One of the most direct and established methods for synthesizing this compound involves the reaction of a cyclopentene (B43876) precursor with methanol (B129727) in the presence of an acid catalyst. ontosight.ai This general approach is a common way to produce enol ethers. In a related synthesis, 1-methylcyclopentene (B36725) is reacted with methanol using acidic catalysts to form 1-methyl-1-methoxycyclopentane, demonstrating the utility of acid catalysis in adding methoxy (B1213986) groups to cyclopentene rings. google.com The reaction can be conducted in the liquid phase at temperatures ranging from 20 to 100°C. google.com

Atom-Economical Approaches (e.g., Alkyne Hydroalkoxylation Principles)

In the pursuit of more sustainable and efficient chemical syntheses, atom economy has become a guiding principle. um-palembang.ac.idjocpr.com Atom-economical reactions are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.com The hydroalkoxylation of alkynes, which involves the addition of an alcohol across a carbon-carbon triple bond, is a prime example of a 100% atom-economical reaction used to prepare vinyl ethers. unipd.itresearchgate.net

This principle can be applied to the synthesis of this compound. While specific examples are not extensively detailed in the provided literature, the general methodology involves the intramolecular hydroalkoxylation of a C5 alkynol. This approach is a method of choice for synthesizing oxygen-bearing heterocycles and related structures. researchgate.net The reaction is often facilitated by transition metal catalysts. mdpi.com

Isomerization-Based Syntheses

Isomerization reactions provide an elegant route to this compound, primarily through the rearrangement of vinylcyclopropane (B126155) derivatives. These thermal rearrangements are powerful tools for ring expansion.

The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal process that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene ring. wikipedia.orgresearchgate.net The presence of a methoxy substituent on the cyclopropane ring significantly facilitates this reaction. wikipedia.orgresearchgate.net Specifically, the thermal isomerization of 1-methoxy-1-vinylcyclopropane yields this compound. rsc.org This rearrangement proceeds more readily than for alkyl-substituted vinylcyclopropanes because the methoxy group helps to lower the activation energy of the reaction. wikipedia.orgresearchgate.net

Kinetic studies of the vinylcyclopropane rearrangement reveal the significant influence of substituents on the reaction's energetics. The activation energy for the isomerization of the parent vinylcyclopropane to cyclopentene is approximately 50 kcal/mol. wikipedia.org For the rearrangement of 1-methoxy-1-vinylcyclopropane to this compound, the activation energy is observed to be about 21 kJ/mol (approximately 5 kcal/mol) lower than that for the unsubstituted vinylcyclopropane. rsc.org This reduction is attributed to the resonance stabilization provided by the methoxy group in the transition state. rsc.org However, when the methoxy and vinyl groups are attached to the same carbon atom, their stabilizing effects can be somewhat countered. rsc.org The presence of substituents with radical-stabilizing ability, like the methoxy group, not only lowers the activation energy but can also result in a more concerted reaction mechanism. wikipedia.org

Table 1: Activation Energies for Vinylcyclopropane Rearrangements

| Reactant | Product | Reported Activation Energy (Ea) | Note |

|---|---|---|---|

| Vinylcyclopropane | Cyclopentene | ~50 kcal/mol | Parent rearrangement reaction. wikipedia.org |

| 1-Methoxy-1-vinylcyclopropane | This compound | ~21 kJ/mol lower than parent | Methoxy group lowers the activation barrier. rsc.org |

| Methylcyclopropanecarboxylate | Methyl-3-butenoate, etc. | Ea lowered by 35 kJ/mol vs. cyclopropane | Carbomethoxy group stabilizes the transition state. jcsp.org.pk |

| Dithiane-substituted vinylcyclopropane | Substituted cyclopentene | Drastically lowered Ea | Allows for lower reaction temperatures. wikipedia.org |

Catalyst-Assisted Preparations

Catalysts are crucial for enabling and controlling the various synthetic routes to this compound. The choice of catalyst depends on the specific reaction pathway.

For established pathways involving the reaction of a cyclopentene derivative with methanol, solid acidic catalysts are commonly employed. google.com Examples include silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), mixtures of the two, zeolites, and acidic resins like Amberlyst-15. google.com These catalysts can be used in a fixed-bed or fluidized-bed reactor, often at temperatures between 40 and 90°C. google.com

For atom-economical hydroalkoxylation reactions, transition metal catalysts are essential. Gold(I) and gold(III) complexes are particularly well-explored for activating alkynes toward nucleophilic attack by alcohols. unipd.itrsc.orgrsc.org Other metals such as copper, tungsten, and rhodium have also been successfully used to catalyze intra- and intermolecular hydroalkoxylation. researchgate.netmdpi.com

In isomerization-based syntheses, while the reactions are often thermal, they can also be mediated by catalysts. Rhodium(I) complexes, for instance, have been shown to catalyze the epimerization and ring-cleavage rearrangements of vinylcyclopropanes. acs.org

Reactivity of 1 Methoxycyclopentene in Organic Transformations

Electrophilic Reactions

1-Methoxycyclopentene, as an enol ether, exhibits distinct reactivity towards electrophiles, largely influenced by the electron-donating methoxy (B1213986) group attached to the double bond.

Enhanced Susceptibility to Electrophiles (e.g., Brønsted Acids)

The presence of the methoxy group on the cyclopentene (B43876) ring significantly enhances the nucleophilicity of the carbon-carbon double bond, making it particularly susceptible to attack by electrophiles. This increased reactivity is attributed to the ability of the oxygen atom's lone pairs to stabilize the adjacent carbocation intermediate through resonance. vaia.com When reacting with a Brønsted acid, the initial step is the protonation of the double bond. stackexchange.comechemi.com The methoxy group directs this protonation to the carbon atom not bearing the methoxy group, leading to the formation of a resonance-stabilized oxocarbenium ion. This stabilization lowers the activation energy for electrophilic attack compared to a simple alkene. vaia.comnih.gov

In the context of acid-catalyzed reactions, such as acetalization, chiral phosphoric acids (CPAs) have been used to protonate enol ethers like 1-methoxycyclohexene (B1584985) (a close analog of this compound) to generate a reactive oxocarbenium cation intermediate. nih.govchemrxiv.orgchemrxiv.org This highlights the compound's susceptibility to even complex Brønsted acids.

Protonation and Subsequent Transformations

Protonation of this compound is the key initial step that unlocks several important transformations, primarily leading to the formation of carbonyl compounds or hemiacetals.

Hydrolysis to Carbonyl Compounds (e.g., Cyclopentanone (B42830) Derivatives)

In the presence of aqueous acid (e.g., dilute hydrochloric acid), this compound readily undergoes hydrolysis to yield cyclopentanone. stackexchange.comechemi.com Vinyl ethers are often considered "masked" carbonyl compounds for this reason. stackexchange.comechemi.com The reaction proceeds through a well-defined pathway:

Protonation: The double bond is protonated by the acid, forming a resonance-stabilized carbocation where the positive charge is shared between the carbon and the oxygen atom. stackexchange.comechemi.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom. stackexchange.comechemi.com

Deprotonation: A proton is lost from the newly added water molecule to form a neutral hemiacetal intermediate. stackexchange.comechemi.com

Elimination of Methanol (B129727): The methoxy group is protonated, turning it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair on the adjacent hydroxyl group, leading to the formation of the protonated carbonyl, which is then deprotonated to give the final cyclopentanone product. stackexchange.comechemi.com

The heat of hydrolysis for this compound in the liquid phase has been determined calorimetrically, providing thermodynamic data for this transformation. nist.gov

| Reaction Data | Value | Method | Reference |

| Enthalpy of Hydrolysis (ΔrH°) | -21.22 ± 0.69 kJ/mol | Calorimetry (Cm) | Hine and Arata, 1976 nist.gov |

Hemiacetal Formation Pathways

The formation of a hemiacetal is a crucial intermediate step during the acid-catalyzed hydrolysis of this compound to cyclopentanone. stackexchange.comechemi.com After the initial protonation of the enol ether and subsequent nucleophilic attack by water, a neutral hemiacetal is formed. stackexchange.commasterorganicchemistry.com

Under acidic conditions, this hemiacetal is typically unstable and will further react to form the more stable ketone. stackexchange.comechemi.com However, the pathway proceeds distinctly through this intermediate. The general mechanism for acid-catalyzed hemiacetal formation involves the protonation of the carbonyl (or in this case, its precursor), followed by the addition of an alcohol (here, water), and subsequent deprotonation. masterorganicchemistry.com In non-aqueous alcoholic solvents, stable hemiacetals or acetals can be formed and isolated. For instance, the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst leads to the formation of hemiacetals, which can then be converted to acetals. masterorganicchemistry.com

Addition Reactions (e.g., with Hydrogen Peroxide)

The double bond of this compound is susceptible to various addition reactions. Research has shown that peroxyketals can be synthesized through the condensation of a hydroperoxide with this compound under acidic catalysis (using toluene-p-sulfonic acid). rsc.org This demonstrates the addition of an oxygen-based electrophile across the double bond. While not a direct addition of hydrogen peroxide, it involves a closely related hydroperoxide species.

Generally, the oxidation of alkenes with reagents like hydrogen peroxide can lead to epoxides or diols, depending on the reaction conditions and catalysts used. acs.org

Cycloaddition Reactions

This compound, possessing an electron-rich double bond, is a competent partner in various cycloaddition reactions. These reactions are valuable for constructing cyclic and polycyclic molecular frameworks. It has been noted as a dipolarophile in reactions with other molecules. escholarship.org

Specifically, this compound has been shown to participate in [2+2] cycloaddition reactions. researchgate.net For example, it reacts with alkynyl carbene complexes to form cyclobutene (B1205218) derivatives. psu.edu Photochemical [2+2] cycloadditions are also a significant class of reactions for forming four-membered rings. sci-hub.se

Furthermore, as an electron-rich alkene, this compound is a suitable dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-poor dienes. pageplace.detib.eu The methoxy group's electron-donating nature enhances the Highest Occupied Molecular Orbital (HOMO) of the alkene, facilitating the reaction with dienes that have a low-lying Lowest Unoccupied Molecular Orbital (LUMO). pageplace.de These reactions are highly valuable in organic synthesis for the stereocontrolled formation of six-membered rings. pageplace.detib.eu

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org this compound, with its electron-rich nature, typically acts as the dienophile in these transformations.

In contrast to the normal-demand Diels-Alder reaction, the inverse-demand Diels-Alder (iEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. wikipedia.org this compound is an excellent dienophile for iEDDA reactions, particularly with electron-deficient tetrazines. d-nb.infoelsevierpure.com These reactions provide a facile route to pyridazine (B1198779) derivatives. d-nb.infoelsevierpure.com The reaction proceeds through a [4+2] cycloaddition, followed by the elimination of methanol to yield the aromatic pyridazine ring system. d-nb.info The high reactivity of tetrazines in these cycloadditions allows for rapid and selective transformations, even at low concentrations, a principle utilized in bioorthogonal chemistry. sigmaaldrich.comnih.gov

The general scheme for the inverse-demand Diels-Alder reaction of this compound with a tetrazine is as follows:

While azides are 1,3-dipoles and typically undergo [3+2] cycloadditions (Huisgen cycloaddition) with alkynes to form triazoles, their reaction with alkenes like this compound is less common under thermal conditions. organic-chemistry.orgwikipedia.org The traditional Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers. organic-chemistry.org However, the development of catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly improved the efficiency and regioselectivity of these transformations. wikipedia.orgrsc.org While primarily focused on alkynes, the principles of enhancing reactivity through catalysis are relevant to the broader field of cycloadditions.

[2+2] Cycloadditions

[2+2] cycloadditions are valuable for the synthesis of four-membered rings. This compound, as a cyclic enol ether, participates in these reactions with various partners.

This compound reacts with alkynyl Fischer carbene complexes in [2+2] cycloaddition reactions. uwindsor.ca These reactions can lead to the formation of cyclobutenyl carbene complexes. rsc.org The reaction of alkynyl carbene complexes with enol ethers provides a route to functionalized cyclobutene derivatives under milder conditions than those typically required for the cycloaddition of ester-functionalized acetylenes with enol ethers. uwindsor.ca The reaction pathway can be influenced by the specific substituents on the carbene complex.

A general representation of this reaction is shown below:

In reactions with certain reagents, such as alkynyl carbene complexes, a competition between the [2+2] cycloaddition and an ene reaction can occur. rsc.org The structure of the cyclic enol ether plays a role in determining the product distribution. For instance, reactions involving cyclic enol ethers derived from cyclopentanone, like this compound, are less prone to give ene products compared to their six-membered ring counterparts (e.g., 1-methoxycyclohexene). rsc.orgpsu.edu The cis-olefin geometry within the five-membered ring of this compound makes it geometrically well-suited for the [2+2] cycloaddition pathway. nih.govresearchgate.net

Table 1: Product Distribution in Reactions of Alkynyl Carbene Complexes with Cyclic Enol Ethers

| Cyclic Enol Ether | Predominant Reaction Pathway | Reference |

| This compound | [2+2] Cycloaddition | rsc.org |

| 1-Methoxycyclohexene | Ene Reaction | rsc.org |

Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane (B1203170) rings. nih.gov While specific studies on the photochemical [2+2] cycloaddition of this compound are not extensively detailed in the provided context, the reactivity of enol ethers in such transformations is well-established. researchgate.netcolumbia.edu These reactions are often sensitized and proceed via a triplet excited state. nih.gov For example, the photochemical cycloaddition of enones to alkenes is a widely used synthetic strategy. researchgate.net By analogy, this compound would be expected to undergo photochemical [2+2] cycloadditions with suitable reaction partners, such as ethylene, to form bicyclic cyclobutane derivatives. nih.gov

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful, concerted reactions for synthesizing five-membered heterocyclic rings. frontiersin.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. organic-chemistry.orgwikipedia.org this compound can function as a dipolarophile in such reactions. The stereochemistry of the resulting product is influenced by the orientation of the dipole and the dipolarophile as they approach each other, as well as the conformation of the ylide. frontiersin.org The reaction is stereospecific, meaning the stereochemistry of the starting materials dictates the stereochemistry of the product. frontiersin.org

The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric effects. organic-chemistry.org Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgwikipedia.org For electron-rich dipolarophiles, the reaction is typically favored with electron-poor dipoles, and vice-versa. organic-chemistry.org

A notable application of 1,3-dipolar cycloadditions is the Huisgen cycloaddition, which involves the reaction of an organic azide (B81097) with a dipolarophile to form a 1,2,3-triazole. wikipedia.org While specific examples involving this compound are not extensively detailed in the provided search results, its nature as an electron-rich alkene suggests it would be a suitable partner for electron-poor 1,3-dipoles.

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift. wikipedia.org These reactions typically require high temperatures or the use of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

This compound, as an enol ether, can participate in intramolecular ene reactions, specifically the Conia-ene reaction. This reaction involves the cyclization of unsaturated carbonyl compounds. organic-chemistry.org While the classic Conia-ene reaction often requires high temperatures, catalytic versions using phosphinegold(I) or iron(III)-salen complexes have been developed to proceed at milder conditions. organic-chemistry.org

The stereoselectivity of the Conia-ene reaction is influenced by the geometry of the enol intermediate and steric factors within the transitioning structure. organic-chemistry.org

Ring-Opening and Rearrangement Reactions

Electrocyclic reactions are pericyclic processes where a pi bond is converted into a sigma bond (ring-closing) or vice versa (ring-opening). wikipedia.org These reactions can be initiated either thermally or photochemically and proceed with high stereospecificity. wikipedia.orgslideshare.net The stereochemical outcome (conrotatory or disrotatory) is determined by the number of pi electrons and the reaction conditions (thermal or photochemical), as described by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.com

A key example is the thermal ring-opening of cyclobutenes. For instance, cis-3,4-dimethylcyclobutene exclusively yields cis,trans-hexa-2,4-diene, while the trans isomer gives the trans,trans diene. wikipedia.org This stereospecificity is explained by the conrotatory opening of the sigma bond to form p-orbitals with the same symmetry as the HOMO of the resulting diene. wikipedia.org

In the context of this compound, cycloadducts derived from it can undergo subsequent electrocyclic ring-opening. For example, cyclobutane derivatives formed from [2+2] cycloadditions can be induced to open. The thermal ring-opening of benzocyclobutene derivatives, which are structurally related to potential cycloadducts of this compound, produces unstable ortho-quinodimethanes that can be trapped by dienophiles. wikipedia.org

Rearrangements involving derivatives of this compound can be influenced by the presence of the methoxy group. For instance, in the case of vinylcyclobutene rearrangements, a methoxy group can stabilize intermediates through chelation with a metal cation like lithium, thereby favoring certain reaction pathways. tib.eu Anion-driven rearrangements, such as the vinylcyclobutene-cyclohexadiene rearrangement, have been observed in systems containing a methoxy group. tib.eu

The mechanism of thermal unimolecular rearrangements of related methoxy-substituted cyclopropanes has been explained using a biradical mechanism. rsc.org The stability of the transition state and the resulting products are influenced by the position of the methoxy substituent. rsc.org

The Grob fragmentation is an elimination reaction where a neutral aliphatic chain breaks into three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org This reaction can proceed through a concerted or a stepwise mechanism. wikipedia.orgwpmucdn.com The concerted pathway is generally preferred. wpmucdn.com

In a process analogous to what could be expected for cycloadducts of this compound, a tandem [2+2] photocycloaddition-fragmentation sequence can lead to ring-expansion products. nih.gov For example, a cyclobutane formed via photocycloaddition can undergo a Grob-type fragmentation when treated with a reagent like p-toluenesulfonyl chloride in pyridine. nih.gov This strategy has been utilized in the synthesis of complex natural product skeletons. nih.gov The introduction of an electron-withdrawing group beta to a leaving group on a cycloalkanone can facilitate C-C bond fragmentation in a Grob/Eschenmoser-type reaction. rsc.org

Polymerization Studies

This compound has been investigated as a monomer in polymerization reactions. Specifically, it has been used in the synthesis of acetalated dextran-based nano- and microparticles. rsc.org In this application, this compound, a cyclic enol ether, reacts with dextran (B179266) to form spiralcyclic acetalated dextran (Ac-DEX). rsc.org This modification is part of creating polymers with potential therapeutic applications. rsc.org Ring-opening polymerization is a common method for producing polymers from cyclic monomers. ksu.edu.sa While the provided information mentions the use of this compound in polymer synthesis, detailed studies on its homopolymerization or copolymerization kinetics and mechanisms were not found in the search results. A patent document lists this compound in the context of polymers, but without specific details on the polymerization process itself. google.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for carbon-carbon bond formation. While specific literature detailing the cross-coupling of this compound is not abundant, the reactivity of the broader class of enol ethers in such transformations suggests its potential as a viable coupling partner. Enol ethers, as electron-rich alkenes, can participate in various metal-catalyzed cross-coupling reactions.

For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for various substituted enol methyl ethers with Grignard reagents. thieme-connect.com These reactions, often utilizing ligands like triphenylphosphine (B44618) oxide, can proceed under mild conditions to afford the corresponding substituted alkenes in moderate to high yields. thieme-connect.com Similarly, silyl (B83357) enol ethers, which share electronic characteristics with enol ethers, undergo silver-catalyzed intermolecular cross-coupling, a process that is believed to proceed through free radical species. organic-chemistry.orgnih.gov

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are cornerstone transformations in modern synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org The Heck reaction typically couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While aryl chlorides can be challenging substrates, aryl iodides, bromides, and triflates are generally effective. youtube.com The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.orgharvard.edu The success of these reactions with other enol ethers and related cyclopentene systems, such as the Heck reaction of cyclopent-2-en-1-one with aryl bromides, indicates the potential for this compound to be used in similar transformations to introduce aryl or vinyl substituents onto the cyclopentene ring. researchgate.net The choice of catalyst, ligands, and base is often crucial for achieving high selectivity and yield in these reactions. researchgate.netorganic-chemistry.org

Radical Chemistry

The electron-rich double bond of this compound makes it a suitable substrate for radical reactions. The addition of radicals to enol ethers is a known strategy for forming carbon-carbon bonds and constructing complex cyclic systems. acs.orgrsc.org

One notable example is the manganese(III)-promoted annulation of this compound with a β-dicarbonyl compound like ethyl acetoacetate. nih.gov This reaction proceeds under mild conditions to form a 1-alkoxy-1,2-dihydrofuran adduct, which can then be converted to the corresponding furan. nih.gov This transformation is believed to involve the attack of a manganese-coordinated enolate radical onto the enol ether. nih.gov

In another study, this compound was used in the condensation with ethyl 2-(1-hydroperoxyethyl)propenoate under acidic catalysis to generate a peroxyketal. rsc.org The subsequent induced decomposition of this peroxyketal via a radical chain reaction, initiated by tert-butyl peracetate, leads to the formation of α,β-epoxyesters. This process involves the generation of an oxyl radical which rearranges to create a carbon-centered radical that participates in the key bond-forming step. rsc.org

These examples highlight the utility of this compound in radical-mediated transformations for the synthesis of heterocyclic compounds.

Table 1: Radical Reactions of this compound

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type | Yield | Reference |

| This compound | Ethyl acetoacetate | Mn₃O(OAc)₇, Acetic Acid | Dihydrofuran adduct | 70-98% (adduct) | nih.gov |

| This compound | Ethyl 2-(1-hydroperoxyethyl)propenoate | Toluene-p-sulfonic acid, then tert-butyl peracetate | α,β-Epoxyester | Good | rsc.org |

Electrochemistry

The electrochemical behavior of enol ethers is characterized by their susceptibility to oxidation. Anodic oxidation of enol ethers can generate electrophilic radical cation intermediates, which can then undergo a variety of subsequent reactions, making electrochemistry a powerful tool for their functionalization. taylorfrancis.comchemrxiv.org This process effectively reverses the normal polarity (umpolung) of the enol ether, turning it into an electrophilic species. chemrxiv.org

Intramolecular anodic coupling of enol ethers with tethered nucleophiles is a well-established method for constructing cyclic systems. taylorfrancis.comnih.gov While direct intermolecular electrochemical reactions of this compound are not extensively documented, studies on related systems provide significant insight. For example, an electrochemical procedure for the α-arylation of ketones proceeds via the one-pot anodic oxidation of in situ generated silyl enol ethers in the presence of an arene. acs.org This strategy avoids the isolation of the sensitive silyl enol ether intermediate. acs.org

Furthermore, the electrochemical reductive coupling of mono-enol ethers of β-diketones has been reported. tandfonline.com This reaction proceeds via a one-electron reduction to form a radical anion, which can then dimerize to create a new carbon-carbon bond. tandfonline.com Given these precedents, this compound is expected to be reactive under both oxidative (anodic) and potentially reductive (cathodic) electrochemical conditions, offering pathways to dimerization, cyclization, and intermolecular coupling products. The specific outcome would depend on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. acs.orgtandfonline.com

Oxidative Cleavage Reactions

Oxidative cleavage of the double bond in this compound is a synthetically useful transformation that leads to the formation of dicarbonyl compounds or their derivatives. The most common reagent for this purpose is ozone (O₃).

The ozonolysis of this compound, typically followed by a reductive workup using reagents like dimethyl sulfoxide (B87167) (DMSO), cleaves the double bond to yield methyl 5-oxopentanoate (B1240814), also known as glutaric semialdehyde methyl ester. google.comgoogle.com This product is a valuable intermediate in the synthesis of other molecules, such as β-hydroxy-α-amino acids. google.com The general mechanism of ozonolysis involves a [3+2] cycloaddition of ozone to the alkene to form a primary ozonide, which then rearranges to a more stable secondary ozonide. copernicus.org Subsequent workup cleaves the ozonide to give the carbonyl products. quora.com In the case of enol ethers, the cleavage selectively produces an ester and a ketone or aldehyde. researchgate.netacs.org

Besides ozonolysis, other methods for the oxidative cleavage of electron-rich olefins have been developed. A notable alternative is a copper-catalyzed reaction that uses molecular oxygen as the terminal oxidant. acs.org This method provides a greener alternative to ozonolysis and is effective for the cleavage of various enol ethers in water at room temperature. acs.org

Table 2: Oxidative Cleavage of this compound

| Reagent/Catalyst | Workup/Conditions | Product | Reference |

| Ozone (O₃) | Dimethyl Sulfoxide (DMSO) | Methyl 5-oxopentanoate | google.comgoogle.com |

| Copper salt | Aerobic, Water, Room Temp. | Methyl 5-oxopentanoate (expected) | acs.org |

Mechanistic Investigations of 1 Methoxycyclopentene Reactions

Elucidation of Reaction Pathways

The elucidation of reaction pathways for 1-methoxycyclopentene involves a combination of experimental and theoretical methods. As an enol ether, its reactivity is dominated by the nucleophilic character of the carbon-carbon double bond, making it susceptible to attack by electrophiles and a reactive partner in cycloaddition reactions.

Key reaction pathways investigated include:

Acid-Catalyzed Hydrolysis/Addition: In the presence of an acid, the double bond is protonated, leading to the formation of a key intermediate that subsequently reacts with a nucleophile. When the nucleophile is water, the reaction leads to hydrolysis, yielding cyclopentanone (B42830).

Cycloaddition Reactions: this compound participates in various cycloadditions, such as [2+2] and [4+2] reactions. The specifics of these pathways, whether they occur in a single, concerted step or through multiple steps involving intermediates, are a major focus of mechanistic studies. researchgate.net

Researchers employ kinetic studies, isotopic labeling, and computational modeling to map the potential energy surfaces of these reactions. This allows for the identification of transition states and intermediates, providing a detailed picture of the transformation from reactants to products.

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. The analysis of this state is critical for understanding reaction rates and selectivity. For reactions involving this compound, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing transition state geometries and energies. researchgate.netdocumentsdelivered.com

In a cycloaddition reaction, for example, the geometry of the transition state reveals the degree of synchronicity in bond formation.

Synchronous Transition State: Both new sigma bonds are forming to a similar extent.

Asynchronous Transition State: One sigma bond is significantly more formed than the other. This is common in reactions between unsymmetrical reactants.

The table below illustrates hypothetical data from a computational analysis of a cycloaddition transition state, showing the lengths of the forming bonds.

| Parameter | Value (Å) | Interpretation |

| Forming Bond 1 (C-C) | 2.15 | Bond formation is well underway (covalent bond ~1.54 Å). |

| Forming Bond 2 (C-C) | 2.78 | Bond formation is at an early stage. |

| Conclusion | - | The transition state is highly asynchronous. |

This asynchronicity can have significant implications for the regioselectivity and stereoselectivity of the reaction.

Role of Intermediates

In certain cycloaddition reactions, particularly thermally initiated [2+2] cycloadditions, the mechanism may proceed through a biradical (or diradical) intermediate. researchgate.net These reactions are often stepwise because a concerted pathway is forbidden by the Woodward-Hoffmann rules. researchgate.net

The process involves:

Formation of a single covalent bond between the two reacting molecules, generating a 1,4-biradical intermediate.

Rotation around the newly formed single bond can occur in the intermediate.

Subsequent ring-closure of the biradical forms the final cyclobutane (B1203170) product.

The formation of a biradical intermediate can lead to a loss of stereochemistry, as the rotation in the intermediate state allows for the formation of multiple stereoisomers. nih.gov

In acid-catalyzed reactions, such as the hydrolysis of this compound, the key intermediate is a resonance-stabilized oxocarbenium ion. stackexchange.com This intermediate is significantly more stable than a simple secondary carbocation due to the participation of the adjacent oxygen atom's lone pair.

The mechanism proceeds as follows:

Protonation: The pi bond of the enol ether attacks a proton (H+) from the acid catalyst. The proton adds to the carbon atom further from the methoxy (B1213986) group, following Markovnikov's rule.

Formation of the Oxocarbenium Ion: This protonation results in the formation of a cation that is stabilized by resonance between a carbocation structure and a more stable oxocarbenium ion structure, where the positive charge resides on the oxygen and all atoms have a full octet.

Nucleophilic Attack: A nucleophile, such as a water molecule, attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation/Elimination: Subsequent proton transfers and elimination of methanol (B129727) lead to the final carbonyl product, cyclopentanone. stackexchange.com The stability of the oxocarbenium ion is a key factor driving this reaction pathway. dntb.gov.ua

Concepts of Enforced Concertedness

While some reaction classes typically proceed through stepwise mechanisms (e.g., thermal [2+2] cycloadditions), structural or electronic factors can sometimes favor a concerted pathway that would otherwise be disfavored. This phenomenon can be described as "enforced concertedness."

In this scenario, the potential intermediate of a stepwise pathway might be unusually high in energy due to steric strain or electronic repulsion. Alternatively, the geometry of the reactants may constrain them in an orientation that is highly favorable for a concerted transition state. For a molecule like this compound, its rigid five-membered ring structure could potentially influence the pathway of a cycloaddition. If the ring's conformation pre-organizes the molecule for a concerted transition state, and if the formation of a flexible biradical intermediate is entropically or enthalpically disfavored, the reaction may be forced to proceed through a concerted, albeit potentially asynchronous, mechanism. nih.gov This concept highlights the nuanced interplay between electronic rules, steric effects, and conformational constraints in determining the precise reaction pathway.

Origins of Regio- and Stereocontrol in this compound Reactions

The regioselectivity and stereoselectivity of reactions involving this compound, like other cycloaddition and electrophilic addition reactions, are governed by a combination of electronic and steric factors. While specific experimental and computational data for this compound is scarce, the following principles, supported by studies on analogous systems, offer a framework for understanding the likely origins of reaction control.

Electronic Effects:

The methoxy group (-OCH₃) is a strong electron-donating group due to resonance. This significantly influences the electronic distribution within the cyclopentene (B43876) ring, making the double bond electron-rich and highly nucleophilic.

Regioselectivity in Electrophilic Additions: In reactions with electrophiles, the initial attack is directed by the electron-donating methoxy group. The resonance structures of this compound show an increased electron density at the β-carbon (C2) of the double bond. Consequently, electrophiles are expected to preferentially bond to this position, leading to the formation of a stabilized carbocation at the α-carbon (C1), which is directly attached to the oxygen atom and can be stabilized by resonance. This dictates the regiochemical outcome of the reaction.

Regioselectivity in Cycloaddition Reactions: In cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, the regioselectivity is determined by the matching of the frontier molecular orbitals (FMOs) of the reactants. The electron-rich nature of the this compound double bond suggests it will act as the HOMO (Highest Occupied Molecular Orbital) in normal electron-demand cycloadditions. The coefficients of the HOMO are expected to be larger on the β-carbon, influencing the orientation of the incoming reactant to achieve the most favorable orbital overlap.

Steric Effects:

The steric hindrance presented by the methoxy group and the cyclopentyl ring plays a crucial role in determining the stereochemical outcome of reactions.

Diastereoselectivity: The approach of a reagent to the double bond of this compound can be influenced by the spatial arrangement of the methoxy group. In cycloaddition reactions, the "endo rule" often predicts the major diastereomer, where the substituents of the dienophile are oriented towards the developing π-system of the diene. However, for this compound, steric repulsion between the incoming reactant and the methoxy group or the cyclopentyl ring could favor the formation of the exo product. The balance between electronic (secondary orbital interactions favoring endo) and steric effects (favoring exo) would be highly dependent on the specific reactants and reaction conditions.

Facial Selectivity: If the cyclopentene ring were to adopt a non-planar conformation or if chiral auxiliaries were employed, the two faces of the double bond would become diastereotopic. The attacking reagent would then preferentially approach from the less sterically hindered face, leading to a specific stereoisomer.

Computational Insights:

While specific computational studies on this compound are not available, theoretical chemistry provides the tools to predict and rationalize regio- and stereoselectivity. Density Functional Theory (DFT) calculations are commonly used to model the transition states of reactions. By comparing the activation energies of different possible reaction pathways (e.g., leading to ortho vs. meta regioisomers, or endo vs. exo stereoisomers), the most likely outcome can be predicted.

For a hypothetical Diels-Alder reaction of this compound with a generic dienophile, a computational study would typically involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, transition states, and products.

Frequency Calculations: To confirm that reactants and products are energy minima and transition states have a single imaginary frequency corresponding to the reaction coordinate.

Energy Profile: Calculating the relative energies of the different transition states to determine the kinetically favored product.

A hypothetical data table derived from such a study might look like this:

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Path A | ortho | endo | 15.2 | |

| Path B | ortho | exo | 14.8 | Yes |

| Path C | meta | endo | 18.5 | |

| Path D | meta | exo | 18.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Computational and Theoretical Studies of 1 Methoxycyclopentene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties with high accuracy. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to derive its properties. For 1-methoxycyclopentene, DFT can be employed to predict its three-dimensional geometry, bond lengths, bond angles, and electronic properties.

These calculations provide foundational data that inform our understanding of the molecule's stability and potential reactivity. For instance, the computed molecular weight of this compound is 98.14 g/mol . nih.gov Further properties can be computed to describe the molecule's characteristics, which are essential for predicting its behavior in chemical reactions.

Below is a table of selected computed properties for this compound, which are typically determined using quantum chemical methods.

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C6H10O | The elemental composition of the molecule. nist.gov |

| Exact Mass | 98.0732 u | The calculated mass based on the most abundant isotopes. nih.gov |

| Hydrogen Bond Donor Count | 0 | Number of hydrogen atoms bonded to electronegative atoms. nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Number of electronegative atoms capable of accepting a hydrogen bond. nih.gov |

| Rotatable Bond Count | 1 | The number of bonds that can rotate freely. nih.gov |

| Topological Polar Surface Area | 9.2 Ų | The surface sum over all polar atoms, an indicator of bioavailability. nih.gov |

Modeling of Reaction Pathways and Energetics

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the most likely pathways for a reaction, including the structures of transition states and intermediates. For this compound, an electron-rich enol ether, this is particularly useful for studying its participation in reactions like cycloadditions and electrophilic additions. wikipedia.orgresearchgate.net

The process involves:

Identifying Reactants and Products: The starting materials and potential products are defined.

Locating Transition States (TS): Sophisticated algorithms are used to find the highest energy point along the lowest energy path connecting reactants and products. This "saddle point" is the transition state.

These computational studies provide a detailed, step-by-step description of how bonds are broken and formed, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical Elucidation of Reactivity and Selectivity

Understanding why a molecule reacts in a certain way is a central goal of theoretical chemistry. For this compound, computational models can explain its reactivity patterns and predict the selectivity (regio- and stereoselectivity) of its reactions.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. tcd.ieyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

HOMO: As an enol ether, this compound is an electron-rich alkene. The oxygen atom's lone pair electrons donate into the π-system, raising the energy of the HOMO. A high-energy HOMO makes the molecule a good nucleophile, ready to react with electrophiles. The shape and location of the HOMO (primarily on the double-bonded carbons) indicate where an electrophile is most likely to attack. youtube.com

LUMO: The LUMO represents the molecule's ability to accept electrons. In reactions with nucleophiles, the energy and shape of the LUMO determine the molecule's electrophilicity.

The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. FMO theory is particularly effective in explaining the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions, where the symmetry of the interacting orbitals determines whether a reaction is allowed to proceed. tcd.ie

The Distortion/Interaction-Activation Strain Model (DIASM), also known as the Activation Strain Model (ASM), provides a deeper, more quantitative understanding of reaction barriers. nih.govrsc.org This model deconstructs the activation energy (ΔE‡) into two primary components:

Strain Energy (ΔE_strain): This is the energy required to distort the reactants from their stable ground-state geometries into the geometries they adopt in the transition state. nih.gov This term is always positive (destabilizing) and represents the energetic penalty of deformation. nih.gov

Interaction Energy (ΔE_int): This represents the actual interaction (e.g., electrostatic, orbital, and steric) between the two distorted reactant molecules in the transition state. nih.gov This term is typically negative (stabilizing) and is the driving force that lowers the activation barrier. nih.gov

The activation energy is the net result of these two opposing forces: ΔE‡ = ΔE_strain + ΔE_int .

By applying this model to a reaction involving this compound (e.g., a cycloaddition), researchers can determine whether the reaction barrier is controlled by the rigidity of the reactants (high strain energy) or by poor orbital overlap (weak interaction energy). nih.govescholarship.org This insight is invaluable for designing more efficient reactions and catalysts. nih.gov

| Component | Description | Contribution to Activation Barrier |

|---|---|---|

| Strain Energy (ΔE_strain) | Energy needed to deform reactants into their transition state geometries. | Unfavorable (Increases Barrier) |

| Interaction Energy (ΔE_int) | Stabilizing interactions (orbital, electrostatic) between the deformed reactants. | Favorable (Lowers Barrier) |

| Total Activation Energy (ΔE‡) | The sum of strain and interaction energies, determining the overall reaction rate. | Net Barrier Height |

Simplification of Computational Models for Complex Systems

While high-level quantum chemical calculations provide great accuracy, they can be computationally expensive, especially for large molecules or complex reaction environments (e.g., including solvent molecules explicitly). Therefore, chemists often employ simplified models to make calculations more tractable without sacrificing essential chemical insights.

Strategies for simplification include:

Reduced Model Systems: Instead of modeling a very large molecule, a smaller, representative fragment can be used. For instance, to study a reaction on a complex natural product containing a this compound moiety, one might perform initial calculations on this compound itself to understand the fundamental reactivity.

Implicit Solvation Models: Explicitly modeling every solvent molecule is computationally demanding. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach effectively captures the bulk electrostatic effects of the solvent on the reaction energetics at a fraction of the computational cost.

Choice of Theory and Basis Set: Different levels of theory (e.g., DFT functionals) and basis sets offer varying balances of accuracy and computational cost. For initial explorations of large systems, a less demanding method might be used, followed by more accurate (and expensive) calculations on key structures. asrjetsjournal.org

These simplifications are crucial for studying reactions in realistic biological or chemical systems, allowing computational chemistry to tackle complex problems relevant to fields like drug design and materials science.

Applications of 1 Methoxycyclopentene in Advanced Organic Synthesis

As a Synthon for Complex Molecule Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a retrosynthetic analysis. 1-Methoxycyclopentene is recognized as a synthon for the cyclopentanone (B42830) or functionalized cyclopentane (B165970) moiety, a structural motif present in numerous biologically active compounds, including prostaglandins and various natural products.

The primary utility of this compound as a synthon lies in its identity as an enol ether. Enol ethers can be readily hydrolyzed under acidic conditions to yield the corresponding ketone. In this case, the hydrolysis of this compound provides cyclopentanone. This "masked carbonyl" functionality allows chemists to carry out reactions on other parts of a molecule without interference from a reactive ketone group, which can be revealed later in the synthetic sequence.

Furthermore, the electron-rich double bond of this compound makes it an excellent partner in cycloaddition reactions, such as [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are specialized, the strategy is a fundamental approach in the synthesis of cyclopentanoid natural products. For instance, in theoretical synthetic routes for prostaglandins, which feature a substituted cyclopentane ring, a synthon like this compound could be envisioned as a key starting material for building the core structure.

Development of Novel Synthetic Methodologies

The reactivity of this compound has been harnessed to develop new methods for forming carbon-carbon and carbon-heteroatom bonds. Its role is particularly notable in the exploration of cycloaddition reactions beyond the classical Diels-Alder. As a nucleophilic alkene, it can react with various electrophilic partners.

One area of methodological development involves [3+2] annulation reactions. These reactions combine a three-atom component with a two-atom component (the "ene" of this compound) to form a five-membered ring. This strategy is highly valuable for the stereoselective synthesis of polysubstituted cyclopentanes. The development of such methodologies allows for the rapid construction of molecular complexity from simple starting materials, a key goal in modern organic synthesis. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these cycloadditions, providing a lever for chemists to control the outcome of the reaction and access specific isomers of the desired product.

Role in Polymer and Material Science

The unique reactivity of this compound also extends to the field of polymer and material science, where it is used to modify existing polymers and create new network materials.

A significant application of this compound is in the modification of polysaccharides like dextran (B179266). Dextran is a biocompatible and water-soluble polymer, but its hydrophilicity can be a limitation for certain applications, such as drug delivery, where encapsulation of hydrophobic molecules is required.

Through an acid-catalyzed reaction, this compound reacts with the hydroxyl groups of dextran to form spirocyclic acetal linkages. This process, known as acetalation, transforms the hydrophilic dextran into a hydrophobic, water-insoluble polymer known as Spirocyclic Acetal-modified Dextran (SpAc-Dex). This modified polymer is soluble in organic solvents, allowing it to be processed into microparticles and other formulations for therapeutic applications.

The key feature of these spirocyclic acetals is their pH-sensitivity. Under mildly acidic conditions, similar to those found in endosomal compartments within cells or in tumor microenvironments, the acetal linkages hydrolyze. This hydrolysis breaks down the polymer back into water-soluble dextran and releases the encapsulated cargo. The rate of this degradation can be tuned by controlling the reaction conditions and the specific cyclic enol ether used. Research has shown that different ring sizes in the enol ether (e.g., cyclopentene (B43876), cyclohexene (B86901), cycloheptene) impact the degradation kinetics of the resulting polymer.

| Enol Ether Precursor | Resulting Polymer | Ring Size | Relative Degradation Rate |

|---|---|---|---|

| This compound | SpAc5-Dex | 5-membered | Fastest |

| 1-Methoxycyclohexene (B1584985) | SpAc6-Dex | 6-membered | Intermediate |

| 1-Methoxycycloheptene | SpAc7-Dex | 7-membered | Slowest |

This table summarizes the general trend in degradation rates for SpAc-Dex materials. Actual rates are dependent on the degree of substitution and specific pH conditions.

Thiol-ene chemistry is a powerful "click" reaction that involves the radical-mediated addition of a thiol (a sulfur-hydrogen compound) to a carbon-carbon double bond (an "ene"). This reaction is known for being highly efficient, rapid, and proceeding with high yields and minimal byproducts, making it ideal for creating polymer networks and functionalizing surfaces.

The double bond in this compound makes it a suitable "ene" component for this reaction. As an electron-rich alkene (specifically, a vinyl ether), it is expected to be highly reactive in radical thiol-ene polymerizations. When combined with multifunctional thiols (molecules with two or more thiol groups), this compound can act as a crosslinker, forming a three-dimensional polymer network.

The general mechanism involves the initiation by UV light or heat, which generates a thiyl radical from the thiol. This radical then adds across the double bond of this compound, creating a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, propagating the chain reaction and forming a stable thioether linkage. The resulting polymer networks could have applications in coatings, adhesives, and biomaterials, leveraging the efficiency and control offered by the thiol-ene reaction.

Future Research Directions for 1 Methoxycyclopentene Chemistry

Exploration of Novel Reactivity Patterns

While 1-methoxycyclopentene is known to participate in several classical reactions of enol ethers, significant opportunities exist to uncover and exploit novel reactivity patterns. As an electron-rich alkene, its behavior in various pericyclic reactions, radical-mediated processes, and transition-metal-catalyzed couplings warrants deeper investigation. wikipedia.org

Future work should focus on expanding the scope of cycloaddition reactions beyond traditional Diels-Alder chemistry. wikipedia.orglibretexts.org Research into Lewis acid-promoted or electrochemically induced [2+2] and [3+2] cycloadditions could provide direct access to complex polycyclic systems. acs.orgchemrxiv.org For instance, the reaction of this compound with bicyclo[1.1.0]butanes under Lewis acid catalysis could yield unique tricyclononane scaffolds. chemrxiv.org Furthermore, exploring its role as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or azides could lead to novel heterocyclic frameworks. mdpi.comnih.gov

The reactivity of radical cations derived from enol ethers is another promising area. rsc.orgrsc.org Investigating electrochemically induced Diels-Alder reactions involving this compound could offer alternative pathways to cyclohexene (B86901) derivatives under mild conditions. rsc.orgrsc.org Additionally, developing new methods for the umpolung (reactivity reversal) of the enol ether system could enable previously inaccessible bond formations, such as cross-nucleophile coupling with a variety of carbon and heteroatom nucleophiles. nih.gov This would transform the typically nucleophilic α-carbon into an electrophilic site, opening new avenues for functionalization.

Finally, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, could be further explored to introduce aryl and alkenyl substituents onto the cyclopentene (B43876) ring with high regio- and stereoselectivity, creating functionalized cyclopentene derivatives. nih.gov

Development of Asymmetric Catalytic Reactions

The synthesis of enantiomerically pure cyclopentane (B165970) derivatives, which are core structures in many natural products and pharmaceuticals, is a significant goal in organic chemistry. researchgate.netnih.gov Developing asymmetric catalytic reactions for this compound is a key research direction to achieve this.

A major focus will be the development of catalytic asymmetric cycloaddition reactions. The use of chiral Lewis acid catalysts, such as those based on chiral N,N'-dioxides complexed with metal ions (e.g., Tm(III)), could enable highly enantioselective [3+2] cycloadditions with partners like quinones to produce chiral spiroketals. acs.org Similarly, designing catalysts for asymmetric Diels-Alder and other pericyclic reactions will be crucial.

Another important avenue is the catalytic asymmetric ring-closing metathesis (ARCM) to form chiral cyclic enol ethers, including derivatives of this compound, from achiral precursors. nih.govacs.org Chiral molybdenum-based alkylidene complexes have shown high efficiency in delivering five- and six-membered cyclic enol ethers with excellent enantioselectivity (up to 94% ee). nih.govacs.org Future research should aim to expand the substrate scope and catalyst efficiency for these transformations.

Furthermore, enantioselective functionalization of the double bond is a critical area. This includes developing organocatalytic or metal-catalyzed Michael additions, aldol-type reactions, and other carbon-carbon or carbon-heteroatom bond-forming reactions that proceed with high stereocontrol. nih.goviupac.org The desymmetrization of related cyclic enones using strategies like the redox-relay Heck reaction provides a blueprint for developing similar enantioselective transformations for this compound derivatives. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Reactions of this compound

| Reaction Type | Catalyst Class | Potential Metal/Core | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Alkylidene Complexes | Mo, Ru | Direct access to chiral cyclic enol ethers from achiral dienes. | nih.govacs.org |

| Asymmetric [3+2] Cycloaddition | Chiral Lewis Acids | Tm(III), Sc(III), Cu(II) | Enantioselective synthesis of complex spiro- and polycyclic systems. | acs.org |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., Amines) | N/A | Metal-free synthesis of functionalized chiral cyclopentanes. | nih.gov |

| Asymmetric Heck Reaction | Chiral Phosphine Ligands | Pd | Enantioselective C-C bond formation for γ-functionalization. | nih.gov |

Integration of Computational Design in Synthetic Strategy

The integration of computational chemistry is set to revolutionize the design and optimization of synthetic routes involving this compound. Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insights, predict reaction outcomes, and guide catalyst design, thereby accelerating experimental discovery and reducing empirical optimization. researchgate.netresearchgate.net

DFT calculations can be employed to model the transition states of various reactions, such as Lewis acid-induced [2+2] cycloadditions, to understand the factors controlling stereoselectivity and regioselectivity. researchgate.netresearchgate.net This predictive power is invaluable for selecting the optimal catalyst and reaction conditions before entering the laboratory. For instance, computational studies can elucidate the mechanistic pathways in complex cascade reactions or rationalize the high diastereoselectivity observed in metal-catalyzed processes. nih.govresearchgate.net The adsorption and reactivity of functionalized enol ethers on surfaces can also be investigated through combined experimental and DFT approaches. d-nb.info

Sustainable Synthesis Approaches for this compound and its Derivatives

Developing environmentally benign and efficient chemical processes is a central goal of modern chemistry. Future research on this compound should prioritize the principles of green chemistry, focusing on atom economy, reduced energy consumption, and the use of sustainable materials. jk-sci.comprimescholars.com

A key objective is to improve the atom economy of reactions involving this compound. jocpr.comntnu.no Cycloaddition and addition reactions are inherently atom-economical as they incorporate all atoms from the reactants into the product. nih.govjk-sci.com Designing catalytic cycles where reagents are regenerated and only a small amount of waste is produced is another critical strategy. For example, the dehydrogenative synthesis of esters from enol ethers using water as the oxidant, which generates only hydrogen gas as a byproduct, exemplifies a highly atom-economical process. rsc.org

The development of green synthetic methods for this compound itself and its derivatives is paramount. This includes exploring visible light-induced reactions that can proceed under mild, base-free conditions, reducing the need for harsh reagents and high temperatures. rsc.org Catalytic isomerization of allyl ethers or remote functionalization of ketones using earth-abundant metal catalysts like nickel or cobalt represents another sustainable strategy for enol ether synthesis. acs.orgorganic-chemistry.orgnih.gov These methods can offer high regio- and stereoselectivity while avoiding stoichiometric activators or protecting groups. acs.orgorganic-chemistry.org

Finally, the choice of solvents and reagents should be guided by sustainability principles. Research should focus on minimizing the use of hazardous organic solvents and replacing them with greener alternatives where possible. The development of catalyst systems that can operate in water or bio-based solvents, or under solvent-free conditions, will be a significant step forward.

Table 2: Comparison of Synthesis Strategies by Green Chemistry Metrics

| Synthetic Strategy | Potential Advantage | Key Green Metric Improved | Example Reaction Type |

|---|---|---|---|

| Catalytic Cycloadditions | Builds molecular complexity in a single step with no byproducts. | Atom Economy | Diels-Alder, [3+2] Cycloaddition |

| Visible-Light Photochemistry | Uses light as a traceless reagent, operates at ambient temperature. | Energy Efficiency, Reduced Waste | Photochemical O-alkylation |

| Catalytic Isomerization | Rearranges existing atoms, 100% theoretical atom economy. | Atom Economy | Allyl ether to enol ether isomerization |

| Dehydrogenative Coupling | Uses water as an oxidant, produces H₂ as the only byproduct. | Reduced Waste, High Atom Economy | Enol ether to ester conversion |

Q & A

Q. What are the standard synthetic pathways for 1-Methoxycyclopentene, and how are its purity and structural identity validated in academic research?

- Classification : Basic (Synthesis & Characterization)

- Methodological Answer : this compound is typically synthesized via acid-catalyzed acetalation reactions between cyclic enol ethers and alcohols. For example, in the synthesis of spiralcyclic Ac-DEX (a dextran derivative), this compound reacts with dextran under catalysis by pyridinium para-toluenesulfonate (PPTS) .

Q. How does this compound’s reactivity differ from other cyclic enol ethers (e.g., 1-Methoxycyclohexene) in acetalation reactions?

- Classification : Basic (Comparative Reactivity)

- Methodological Answer : Reactivity is influenced by ring strain and steric effects. Cyclopentene’s smaller ring size (compared to cyclohexene) increases ring strain, enhancing nucleophilic attack during acetalation. Kinetic studies using -NMR to monitor reaction progress under standardized conditions (e.g., PPTS catalysis in anhydrous THF at 25°C) can quantify rate differences. Comparative data should include yields, byproduct profiles, and activation energies .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

- Classification : Basic (Safety & Handling)

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N/Ar) due to susceptibility to hydrolysis.

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Compatibility : Avoid contact with strong acids/bases to prevent unintended polymerization. Safety protocols should align with guidelines for handling reactive enol ethers, as outlined in institutional chemical hygiene plans .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields of this compound-derived polymers be resolved?

- Classification : Advanced (Data Contradiction Analysis)

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction time. To resolve:

Reproducibility Checks : Replicate experiments using identical reagent batches and conditions from conflicting studies.

In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction intermediates and byproducts.

Statistical Analysis : Apply ANOVA to compare yield distributions across studies, identifying outliers linked to procedural deviations .

Q. What catalytic systems optimize this compound’s regioselectivity in polymer functionalization?

- Classification : Advanced (Catalytic Efficiency)

- Methodological Answer :

- Lewis Acid Catalysts : Screen BF-OEt, ZnCl, or Ti(OPr) to modulate regioselectivity.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents using kinetic isotopic effect (KIE) studies.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and electron density maps to rationalize selectivity .

Q. How can this compound be leveraged in stimuli-responsive drug delivery systems?

- Classification : Advanced (Novel Applications)

- Methodological Answer :

- pH-Responsive Hydrogels : Incorporate this compound into dextran-based matrices (e.g., Ac-DEX) to create hydrogels that degrade under acidic conditions (e.g., tumor microenvironments). Validate degradation kinetics via dynamic light scattering (DLS) and drug release profiles using HPLC .

- Oxidation-Triggered Release : Functionalize with thiol-sensitive linkers; monitor disassembly via glutathione-triggered fluorescence quenching assays .

Q. What computational tools are effective for predicting this compound’s stability in complex reaction environments?

- Classification : Advanced (Computational Chemistry)

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate thermal stability in solvent mixtures (e.g., water/THF) using GROMACS.

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites prone to degradation.

- Machine Learning : Train models on existing stability data (e.g., Arrhenius plots) to predict shelf-life under novel conditions .

Guidelines for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, humidity levels) per ’s standards for replicability .

- Ethical Data Reporting : Avoid selective data exclusion; use platforms like Zenodo for raw data deposition to align with FAIR principles .

- Literature Synthesis : Cross-reference synthetic protocols with NIST Chemistry WebBook for thermodynamic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。